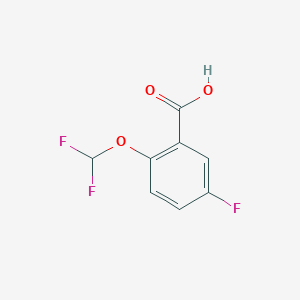

2-(Difluoromethoxy)-5-fluorobenzoic acid

Description

Properties

IUPAC Name |

2-(difluoromethoxy)-5-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3O3/c9-4-1-2-6(14-8(10)11)5(3-4)7(12)13/h1-3,8H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZQYQUSKIYZJCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C(=O)O)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901276421 | |

| Record name | 2-(Difluoromethoxy)-5-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901276421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1017779-44-0 | |

| Record name | 2-(Difluoromethoxy)-5-fluorobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1017779-44-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Difluoromethoxy)-5-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901276421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-(Difluoromethoxy)-5-fluorobenzoic acid vs 2-methoxy-5-fluorobenzoic acid

2-(Difluoromethoxy)-5-fluorobenzoic acid vs. 2-Methoxy-5-fluorobenzoic acid

Executive Summary

In medicinal chemistry, the "fluorine scan" is a critical optimization strategy.[1] This guide analyzes the transition from a standard methoxy scaffold (2-methoxy-5-fluorobenzoic acid ) to its difluoromethoxy bioisostere (2-(difluoromethoxy)-5-fluorobenzoic acid ).

While the methoxy group is a standard electron-donating hydrogen bond acceptor, the difluoromethoxy group introduces a paradigm shift: it acts as a lipophilic hydrogen bond donor .[1] This substitution significantly alters metabolic stability (blocking O-demethylation), acidity (pKa modulation), and membrane permeability (LogD), often without changing steric bulk drastically.

Part 1: Physicochemical Profiling & Bioisosterism

The core distinction between these two molecules lies in the electronic and intramolecular behavior of the C-2 substituent.

1. The Lipophilic Hydrogen Bond Donor (LHBD)

The most critical feature of the difluoromethoxy group (-OCF₂H) is its ability to act as a weak hydrogen bond donor. The strong electron-withdrawing nature of the two fluorine atoms polarizes the C-H bond, making the proton sufficiently acidic to interact with protein backbone carbonyls or water.

-

Methoxy (-OCH₃): Pure H-bond acceptor.

-

Difluoromethoxy (-OCF₂H): H-bond donor and weak acceptor.

2. Metabolic Stability

The methoxy group is a metabolic "soft spot," prone to rapid O-demethylation by CYP450 enzymes (specifically CYP2D6 and CYP3A4). The C-H bond strength in the methoxy group is ~96 kcal/mol. In contrast, the C-F bonds in the difluoromethoxy group strengthen the adjacent C-H bond and sterically shield the carbon from enzymatic oxidation, significantly extending half-life (

3. Comparative Data Table

| Property | 2-Methoxy-5-fluorobenzoic acid | 2-(Difluoromethoxy)-5-fluorobenzoic acid | Impact of Switch |

| Formula | C₈H₇FO₃ | C₈H₅F₃O₃ | +2 Fluorines, -2 Hydrogens |

| MW | 170.14 g/mol | 206.12 g/mol | +36 Da |

| LogP (Calc) | ~2.1 | ~2.6 | Increased Lipophilicity |

| pKa (Acid) | ~3.8 | ~3.2 | Increased Acidity (Inductive Effect) |

| H-Bonding | Acceptor Only | Donor (Weak) + Acceptor | New Interaction Vector |

| Metabolism | High (O-demethylation) | Low (Blocked site) | Improved PK |

| Hammett ( | -0.27 (Donor) | +0.14 (Withdrawing) | Electronic Inversion |

Part 2: Visualizing the Bioisosteric Shift

The following diagram illustrates the functional shift when moving from the methoxy to the difluoromethoxy analog.

Figure 1: Comparative analysis of physicochemical properties highlighting the advantages of the difluoromethoxy bioisostere.

Part 3: Synthetic Protocols

While the synthesis of the methoxy analog is trivial, the introduction of the difluoromethoxy group requires specialized handling of difluorocarbene sources.

Protocol A: Synthesis of 2-Methoxy-5-fluorobenzoic acid

Standard Williamson Ether Synthesis

-

Reagents: 2-Hydroxy-5-fluorobenzoic acid, Methyl Iodide (MeI) or Dimethyl Sulfate (DMS), Potassium Carbonate (

), Acetone or DMF. -

Procedure:

-

Dissolve 2-hydroxy-5-fluorobenzoic acid (1.0 eq) in DMF.

-

Add

(2.5 eq) and stir at 0°C for 15 mins. -

Add MeI (2.2 eq) dropwise (Methylates both phenol and acid).

-

Heat to 60°C for 4 hours.

-

Hydrolysis Step: Treat the intermediate methyl ester with LiOH (3 eq) in THF/Water (1:1) to cleave the ester back to the acid.

-

Acidify with 1M HCl to precipitate the product.

-

Protocol B: Synthesis of 2-(Difluoromethoxy)-5-fluorobenzoic acid

Difluorocarbene Insertion Strategy

Critical Note: Direct difluoromethylation of the carboxylic acid substrate often leads to esterification side products. The robust route utilizes the phenol-ester intermediate.

Reagents:

-

Substrate: Methyl 2-hydroxy-5-fluorobenzoate (Pre-synthesized from acid + MeOH/H₂SO₄).

-

Difluoromethylating Agent: Sodium chlorodifluoroacetate (Solid source) or ClCF₂H gas (Freon-22, requires specialized setup). Recommendation: Use Sodium chlorodifluoroacetate for bench safety.

-

Base: Potassium Carbonate (

). -

Solvent: DMF (Anhydrous).

Step-by-Step Workflow:

-

Setup: In a pressure tube or round-bottom flask equipped with a reflux condenser, dissolve Methyl 2-hydroxy-5-fluorobenzoate (10 mmol) in anhydrous DMF (20 mL).

-

Base Addition: Add

(15 mmol) and stir at room temperature for 20 minutes to generate the phenoxide anion. -

Carbene Generation: Add Sodium chlorodifluoroacetate (20 mmol).

-

Reaction: Heat the mixture to 90–100°C .

-

Mechanism: At this temperature, sodium chlorodifluoroacetate decarboxylates to release the difluorocarbene species (:CF₂), which inserts into the phenoxide O-H bond.

-

Caution: This releases CO₂ gas. Ensure proper venting if not using a rated pressure vessel.

-

-

Quench: Pour the reaction mixture into ice water (100 mL) and extract with Ethyl Acetate (3x).

-

Hydrolysis (The Final Step):

-

Dissolve the intermediate (Methyl 2-(difluoromethoxy)-5-fluorobenzoate) in THF/Water (3:1).

-

Add LiOH (2.0 eq) and stir at RT for 3 hours.

-

Acidify to pH 2 with 1N HCl.

-

Filter the white precipitate or extract with DCM.

-

Part 4: Synthetic Workflow Visualization

Figure 2: Divergent synthetic pathways. Route B highlights the carbene insertion mechanism required for the difluoromethoxy group.

References

-

Zafrani, Y., et al. (2017). "The Difluoromethoxy Group as a Lipophilic Hydrogen Bond Donor: A Practical Tool for Drug Design." Journal of Medicinal Chemistry.

-

Purser, S., et al. (2008). "Fluorine in Medicinal Chemistry." Chemical Society Reviews.

-

PubChem Compound Summary. "2-(Difluoromethoxy)-5-fluorobenzoic acid (CID 46737680)."[3] National Center for Biotechnology Information.

-

Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Saturated Heterocycles." Journal of Medicinal Chemistry.

-

Erickson, J. A., et al. (2010). "Lessons Learned from the Fluorine Scan." Journal of Medicinal Chemistry.

Sources

Solubility Profile & Handling of 2-(Difluoromethoxy)-5-fluorobenzoic Acid

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-(Difluoromethoxy)-5-fluorobenzoic acid (CAS: 1017779-44-0) in Dimethyl Sulfoxide (DMSO) and Methanol.[1][2] As a fluorinated benzoic acid derivative, this compound exhibits distinct physicochemical properties driven by the electron-withdrawing nature of the difluoromethoxy (-OCHF₂) and fluorine substituents.[1][2]

Key Findings:

-

DMSO Solubility: High (>100 mg/mL) .[2] The polar aprotic nature of DMSO effectively disrupts the carboxylic acid dimers, stabilizing the monomeric form via strong hydrogen bond acceptance.[1][2]

-

Methanol Solubility: Moderate to High (>50 mg/mL) .[2] While soluble, methanol introduces a risk of Fischer esterification upon prolonged storage or heating, particularly in the presence of acidic impurities.[1][2]

-

Recommendation: DMSO is the preferred solvent for preparing stable, high-concentration stock solutions (10–100 mM) for biological assays.[1][2] Methanol is suitable for analytical standards (LC-MS) but requires immediate use or low-temperature storage to prevent degradation.[1][2]

Physicochemical Profile

Understanding the structural determinants of solubility is critical for predicting behavior in various media.[2]

| Property | Value / Description |

| Compound Name | 2-(Difluoromethoxy)-5-fluorobenzoic acid |

| CAS Number | 1017779-44-0 |

| Molecular Formula | C₈H₅F₃O₃ |

| Molecular Weight | 206.12 g/mol |

| Structure | Benzoic acid core with -OCHF₂ at C2 and -F at C5.[1][2][3] |

| Predicted LogP | ~2.5 (Lipophilic, enhanced by -F and -OCHF₂) |

| Predicted pKa | ~3.0 (Acidic, lowered by electron-withdrawing groups) |

| H-Bond Donors | 1 (Carboxylic Acid -OH) |

| H-Bond Acceptors | 5 (Carbonyl O, Ether O, 3x Fluorine) |

Structural Analysis: The 2-difluoromethoxy group is a lipophilic hydrogen bond donor/acceptor motif.[1][2] It increases the molecule's lipophilicity compared to a methoxy group, enhancing solubility in organic solvents while maintaining some polar character.[2] The 5-fluoro substituent further withdraws electron density from the ring, increasing the acidity of the carboxylic group (lower pKa), which enhances solubility in basic buffers but promotes dimerization in non-polar solvents.[1][2]

Solubility Landscape: DMSO vs. Methanol[1][2]

Mechanism of Dissolution[1][2]

The dissolution process is governed by the solvent's ability to overcome the lattice energy of the solid and the intermolecular hydrogen bonds (dimers) typical of benzoic acid derivatives.[1][2]

Dimethyl Sulfoxide (DMSO) [2]

-

Type: Polar Aprotic.[2]

-

Mechanism: DMSO acts as a powerful hydrogen bond acceptor via its sulfinyl oxygen (S=O).[2] It effectively competes with the carboxylic acid's self-association (dimerization), breaking the dimers and solvating the monomeric acid protons.[1][2]

-

Interaction: The electron-deficient aromatic ring (due to -F and -OCHF₂) interacts favorably with the electron-rich sulfur atom of DMSO via dipole-dipole interactions.[1][2]

-

Outcome: Rapid dissolution, high capacity, and excellent stability.[2]

Methanol (MeOH) [2]

-

Type: Polar Protic.[2]

-

Mechanism: Methanol acts as both a hydrogen bond donor (-OH) and acceptor (O).[1][2] It solvates the carboxylic acid group through a network of hydrogen bonds.[1][2]

-

Interaction: While effective, the solvation shell is more dynamic.[2] The primary risk is chemical reactivity; the carboxylic acid can react with the solvent (methanol) to form the methyl ester (2-(difluoromethoxy)-5-fluorobenzoate), a reaction catalyzed by trace acid or heat.[1][2]

-

Outcome: Good solubility, but potential for chemical instability (esterification) over time.[2]

Solvation Mechanism Diagram

Caption: Mechanistic comparison of solvation pathways in DMSO versus Methanol, highlighting the stability advantage of DMSO.

Experimental Protocols

Standard Operating Procedure (SOP): Stock Solution Preparation

Objective: Prepare a 50 mM stock solution in DMSO.

Materials:

-

Ultrasonic bath (optional)[2]

Protocol:

-

Weighing: Accurately weigh 10.3 mg of the compound into a sterile 1.5 mL microcentrifuge tube or amber glass vial.

-

Solvent Addition: Add 1.0 mL of anhydrous DMSO.

-

Note: Always add solvent to the solid to prevent powder from sticking to the upper walls.[2]

-

-

Mixing: Vortex vigorously for 30–60 seconds.

-

Inspection: Visually confirm a clear, particle-free solution.

-

Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.

Solubility Determination Workflow (Tiered Approach)

Use this workflow to determine the precise solubility limit for your specific batch.

Caption: Step-wise dilution workflow to semi-quantitatively determine solubility limits.

Implications for Drug Development[2][4][5]

Stability & Storage[2]

-

DMSO Stocks: Highly stable.[2] The lack of reactive protons prevents esterification.[2] However, DMSO is hygroscopic; water absorption can cause the compound to precipitate over time (antisolvent effect).[2] Store in aliquots at -20°C in well-sealed containers.

-

Methanol Stocks: Use fresh. If methanol solutions must be stored, keep them at -80°C and analyze for methyl ester formation (M+14 mass shift in LC-MS) before use in critical assays.[1][2]

Biological Assays

-

DMSO Tolerance: Most cell-based assays tolerate up to 0.5% DMSO.[1][2] With a solubility of >100 mg/mL, you can easily achieve high assay concentrations (e.g., 100 µM) while keeping DMSO content well below toxic thresholds (typically <0.1%).[2]

Crystallization[2]

-

If purification is needed, the high solubility in methanol/ethanol vs. low solubility in water suggests that recrystallization from Ethanol/Water mixtures is a viable purification strategy.[2]

References

-

Alchimica . 2-(Difluoromethoxy)-5-fluorobenzoic acid Product Page. Retrieved from [Link][1][2]

-

PubChem . 2-(Difluoromethoxy)-5-fluorobenzoic acid (Compound Summary). National Library of Medicine.[2] Retrieved from [Link]

-

Yalkowsky, S. H., et al. (2010).[2] Handbook of Aqueous Solubility Data. CRC Press.[2] (General reference for benzoic acid derivative solubility principles).

-

Lipinski, C. A. (2000).[2] Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods. (Foundational theory for LogP and solubility).

Sources

Strategic Fluorination: A Technical Guide to pKa Modulation in Benzoic Acid Derivatives

Executive Summary

In medicinal chemistry, the strategic incorporation of fluorine into benzoic acid scaffolds is a high-impact tactic for modulating physicochemical properties without significantly altering steric bulk. Fluorine acts as a bioisostere for hydrogen (van der Waals radius 1.47 Å vs. 1.20 Å) but introduces profound electronic changes due to its high electronegativity (4.0 Pauling scale).

This guide provides a rigorous analysis of how fluorination patterns shift the pKa of benzoic acid derivatives. It synthesizes thermodynamic data with mechanistic insights (inductive vs. resonance effects) and provides validated experimental protocols for determining these values in a drug discovery setting.

Part 1: Mechanistic Determinants of Acidity

The acidity of fluorinated benzoic acids is governed by a "tug-of-war" between three primary electronic and steric forces. Understanding these allows for the rational design of molecules with specific ionization profiles.

The Inductive Effect (-I)

Fluorine is the most electronegative element, exerting a strong electron-withdrawing inductive effect (-I) through the

The Resonance Effect (+R)

Despite being electron-withdrawing by induction, fluorine has lone pairs that can donate electron density back into the aromatic ring via

The Ortho Effect (Steric Inhibition of Resonance)

Substituents in the ortho position introduce a unique anomaly.[2][3] The steric bulk of the fluorine atom (though small) and electrostatic repulsion force the carboxyl group to twist out of the plane of the benzene ring.

-

Consequence: The resonance interaction between the phenyl ring and the carboxyl group is broken.[3]

-

Result: Since the phenyl ring is normally resonance-donating (which stabilizes the neutral acid), losing this resonance raises the energy of the neutral form relative to the anion, significantly increasing acidity .

Visualization: Electronic Logic Flow

Caption: Logical flow of electronic and steric effects determining the final pKa of fluorinated benzoates.

Part 2: Quantitative Data Compendium

The following data illustrates the dominance of the inductive effect in meta positions and the cancellation effects in para positions.

Table 1: Experimental pKa Values of Fluorinated Benzoic Acids (25°C, Aqueous)

| Compound | Structure | pKa (Exp) | Dominant Effect | |

| Benzoic Acid | 4.20 | 0.00 | Reference | |

| 2-Fluorobenzoic | ortho-F | 3.27 | -0.93 | Ortho Effect + Inductive (-I) |

| 3-Fluorobenzoic | meta-F | 3.86 | -0.34 | Inductive (-I) dominates |

| 4-Fluorobenzoic | para-F | 4.14 | -0.06 | Inductive (-I) |

| Pentafluorobenzoic | 1.60 | -2.60 | Cumulative -I |

Key Insight: Note that 4-fluorobenzoic acid is only marginally stronger than benzoic acid. At the para position, the distance weakens the -I effect, allowing the +R resonance donation to nearly cancel it out. Conversely, 2-fluorobenzoic acid is nearly 1 log unit stronger (10x acidity) due to the proximity of the -I effect and the ortho-twisting phenomenon.

Part 3: Experimental Methodologies

To determine these values accurately in a drug discovery context (where compounds may be sparingly soluble), two primary methods are recommended.

Method A: Potentiometric Titration (The Gold Standard)

This method is suitable for compounds with solubility

Protocol:

-

Preparation: Prepare a

M solution of the analyte in degassed, -

Ionic Strength: Add KCl to maintain a constant ionic strength (I = 0.15 M) to mimic physiological conditions.

-

Calibration: Calibrate the glass electrode using the Gran Plot method rather than standard buffers alone, to ensure linearity in the acidic/basic regions.

-

Titration: Titrate with 0.1 M carbonate-free NaOH using a micro-burette.

-

Data Processing: Determine the equivalence point using the second derivative of the titration curve. Calculate pKa using the Henderson-Hasselbalch equation or Bjerrum plots.

Method B: F NMR Titration (For Low Solubility/Impure Samples)

Since fluorine is NMR-active (spin 1/2) and highly sensitive to its electronic environment, the chemical shift (

Protocol:

-

Buffer Series: Prepare a series of 10 buffers ranging from pH 1 to pH 8.

-

Spiking: Add a fixed concentration of the fluorinated benzoic acid to each buffer (requires only micro-molar concentrations).

-

Measurement: Acquire

F NMR spectra for each sample. Use -

Plotting: Plot the chemical shift (

) vs. pH. -

Fitting: Fit the sigmoidal curve to the equation:

Visualization: Potentiometric Workflow

Caption: Step-by-step workflow for high-precision potentiometric pKa determination.

Part 4: Predictive Modeling (Hammett Equation)

For rapid estimation of pKa without experimental work, the Hammett equation is highly effective for meta and para substituted benzoic acids.

- : pKa of unsubstituted benzoic acid (4.20).

- (Rho): Reaction constant (1.00 for benzoic acid dissociation in water).

- (Sigma): Substituent constant.[4]

Constants for Fluorine:

- : 0.34 (Positive value indicates acid strengthening via induction).

- : 0.06 (Small value indicates cancellation of Induction and Resonance).

Calculation Example (3-Fluorobenzoic Acid):

Note: The Hammett equation fails for ortho-substituents due to the steric effects described in Part 1.

References

-

BenchChem. (2025).[5] Comparing pKa values of mono-, di-, and tri-fluorobenzoic acids. BenchChem Technical Support.[5] Link

-

Asian Journal of Chemistry. (2009). Potentiometric Determination of pKa Values of Benzoic Acid and Substituted Benzoic Acid Compounds. Asian J. Chem. Link

-

Kütt, A., et al. (2019). Aqueous pKa values from J. Phys. Org. Chem. University of Tartu / Wiley. Link[6]

-

Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews.[7] Link

-

PubChem. (2025).[8][9] Pentafluorobenzoic acid Compound Summary. National Library of Medicine. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Ortho effect - Wikipedia [en.wikipedia.org]

- 3. quora.com [quora.com]

- 4. Hammett equation - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. analytical.chem.ut.ee [analytical.chem.ut.ee]

- 7. wanglab.chem.pitt.edu [wanglab.chem.pitt.edu]

- 8. 2-Fluorobenzoic acid | C7H5FO2 | CID 9935 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Pentafluorobenzoic acid | C7HF5O2 | CID 11770 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Difluoromethoxy Advantage: A Technical Guide to Metabolic Stability and Bioisosterism

Executive Summary

In lead optimization, the methoxy group (

Part 1: Physicochemical Basis of Stability

The metabolic superiority of the difluoromethoxy group is rooted in two primary physical organic phenomena: the Fluorine Effect on bond dissociation energy (BDE) and the modulation of Lipophilic Hydrogen Bond Acidity .

Electronic Effects and Bond Strength

The primary driver of metabolic instability in ethers is the homolytic cleavage of the

-

Methoxy (

): The C-H bonds are electron-rich. The oxygen lone pair donates electron density into the -

Difluoromethoxy (

): The high electronegativity of the two fluorine atoms withdraws electron density from the carbon atom (

The Lipophilic Hydrogen Bond Donor

Unlike

Table 1: Comparative Physicochemical Properties

| Property | Methoxy ( | Difluoromethoxy ( | Trifluoromethoxy ( | Impact |

| Hammett | -0.27 (Donor) | +0.18 (Weak Withdrawing) | +0.35 (Withdrawing) | Modulates electronic environment of the aryl ring. |

| H-Bond Acidity ( | 0.00 | ~0.10 - 0.12 | 0.00 | |

| Reference (0.0) | +0.2 to +0.5 | +0.9 to +1.2 | Increases lipophilicity moderately without the penalty of | |

| Metabolic Fate | Formaldehyde + Phenol | Stable / Intact |

Part 2: Metabolic Pathways & Mechanism

The metabolic divergence between these two groups occurs at the rate-limiting step of the CYP450 catalytic cycle.

The CYP450 -Dealkylation Mechanism

The following diagram illustrates the kinetic blockade provided by the difluoromethoxy group.

Figure 1: Comparative metabolic pathways. The red dashed line indicates the kinetic stability conferred by the C-F bond polarization, significantly raising the activation energy for H-abstraction.

Mechanistic Insight[3][4][5]

-

Rate-Limiting Step: The abstraction of the hydrogen atom from the

-carbon is the rate-determining step (RDS). -

Kinetic Isotope Effect (Analogy): Just as deuteration (

) slows metabolism via the Kinetic Isotope Effect (KIE), fluorination slows it via polar effects. However, unlike deuterium, fluorine also alters lipophilicity and binding orientation. -

Metabolite Toxicity: Rapid

-demethylation generates formaldehyde, a reactive electrophile.

Part 3: Case Studies in Medicinal Chemistry

Roflumilast (Daliresp®)[4]

-

Design Challenge: Early catechol-based PDE4 inhibitors suffered from rapid emesis and poor metabolic stability due to rapid cleavage of alkoxy groups.

-

Solution: The catechol moiety was replaced. One ether linkage was optimized to a difluoromethoxy group.

-

Outcome: The

group provided the necessary metabolic stability to allow once-daily dosing (

Pantoprazole (Protonix®)[4]

-

Target: Proton Pump Inhibitor (H+/K+-ATPase).[3]

-

Comparison: Unlike Omeprazole (which contains a methoxy group on the benzimidazole ring), Pantoprazole utilizes a difluoromethoxy group.[3][6][7]

-

Stability Benefit: The

group prevents the formation of specific radical-mediated dimer impurities (Related Compound E) that are observed with the electron-rich methoxy analog. The electron-withdrawing nature of the fluorines stabilizes the benzimidazole core against oxidative coupling.

Part 4: Experimental Workflows

Protocol: Microsomal Stability Assay

To empirically validate the stability advantage, use the following standardized protocol.

Materials:

-

Liver Microsomes (Human/Rat/Mouse), 20 mg/mL protein.

-

NADPH Regenerating System (solution A and B).

-

Phosphate Buffer (100 mM, pH 7.4).

-

Internal Standard (e.g., Tolbutamide or Propranolol).

Step-by-Step Methodology:

-

Preparation: Prepare a 1 µM solution of the test compound (Methoxy vs. Difluoromethoxy analog) in phosphate buffer (max 0.1% DMSO).

-

Pre-incubation: Mix 30 µL of microsomes (final conc 0.5 mg/mL) with 370 µL of substrate solution. Incubate at 37°C for 5 minutes.

-

Initiation: Add 100 µL of NADPH regenerating system to start the reaction.

-

Sampling: At

minutes, remove 50 µL aliquots. -

Quenching: Immediately dispense aliquot into 150 µL of ice-cold Acetonitrile (containing Internal Standard) to precipitate proteins.

-

Processing: Centrifuge at 4000 rpm for 20 minutes at 4°C.

-

Analysis: Inject supernatant onto LC-MS/MS. Monitor parent ion depletion.

Calculation:

Plot

Decision Tree for Lead Optimization

When should you make the switch?

Figure 2: Strategic decision tree for bioisosteric replacement of methoxy groups.

Part 5: Synthetic Accessibility

For researchers planning to synthesize these analogs, the introduction of the

Standard Protocol (Difluorocarbene Insertion):

The most robust method involves the in situ generation of difluorocarbene (

-

Reagents: Phenol substrate, Sodium chlorodifluoroacetate (

), -

Conditions: Heat to 90-100°C.

-

Mechanism: The acetate decarboxylates to release

. The phenoxide anion attacks the carbene, followed by protonation. -

Note: This reaction requires careful handling of gas evolution (

).

References

-

Zafrani, Y., et al. (2017). "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry.

-

Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.

-

Erickson-Miller, C. L., et al. (2010). "Discovery of Roflumilast: A Potent and Selective PDE4 Inhibitor."[8] Journal of Pharmacology and Experimental Therapeutics.

-

Guengerich, F. P. (2001). "Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity." Chemical Research in Toxicology.

-

BenchChem Technical Guides. (2025). "The Difluoromethoxy Group: A Strategic Tool in Modern Medicinal Chemistry."

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Roles of roflumilast, a selective phosphodiesterase 4 inhibitor, in airway diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Roflumilast Powders for Chronic Obstructive Pulmonary Disease: Formulation Design and the Influence of Device, Inhalation Flow Rate, and Storage Relative Humidity on Aerosolization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

Strategic Procurement & Technical Qualification Guide: 2-(Difluoromethoxy)-5-fluorobenzoic acid

Topic: (CAS 1017779-44-0) Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Sourcing Managers in Drug Development.[1]

Executive Summary

2-(Difluoromethoxy)-5-fluorobenzoic acid (CAS 1017779-44-0) is a specialized fluorinated building block utilized primarily in the synthesis of bioactive small molecules, particularly kinase inhibitors and metabolic modulators.[1] Its structural significance lies in the difluoromethoxy (-OCHF₂) group, which acts as a lipophilic bioisostere for methoxy or hydroxy groups, enhancing metabolic stability and membrane permeability while altering hydrogen bond donor/acceptor profiles.[1]

This guide provides a technical roadmap for sourcing, qualifying, and handling this compound, moving beyond simple catalog listings to ensure supply chain resilience and data integrity in early-phase drug discovery.

Part 1: Market Intelligence – Suppliers & Pricing Analysis

The market for CAS 1017779-44-0 is characterized by a mix of catalog research suppliers (mg scale) and contract manufacturing organizations (CMOs) capable of scale-up (g to kg).[1]

Supplier Landscape & Pricing Tiers

Data reflects Q1 2025 market averages for research-grade material (>97% purity).[1]

| Supplier Category | Representative Vendors | Typical Pack Size | Price Range (USD) | Lead Time | Strategic Use Case |

| Primary Catalog | Enamine, BLD Pharm, Key Organics | 50 mg – 1 g | $20 - $400 | 2-5 Days | Hit-to-lead screening; Reference standards.[1] |

| Aggregators | Chemspace, MolPort | 100 mg – 5 g | $150 - $500/g | 1-2 Weeks | Comparative sourcing; backup supply.[1] |

| Bulk/CMO | Astatech, Matrix Scientific, Custom Chinese CROs | >10 g | Inquiry Based | 3-6 Weeks | Lead optimization; Scale-up synthesis.[1] |

Cost Drivers:

-

Difluoromethylation Reagents: The cost is heavily influenced by the reagents used to install the -OCHF₂ group (e.g., chlorodifluoromethane vs. sodium chlorodifluoroacetate).

-

Purification: Removal of unreacted phenolic precursors (5-fluorosalicylic acid) requires tight pH control during workup, impacting yield and cost.

Part 2: Technical Specification & Synthesis Logic

Chemical Identity

| Property | Specification |

| Chemical Name | 2-(Difluoromethoxy)-5-fluorobenzoic acid |

| CAS Number | 1017779-44-0 |

| Molecular Formula | C₈H₅F₃O₃ |

| Molecular Weight | 206.12 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; Low solubility in water (acidic pH).[1][2] |

Synthesis Logic & Impurity Profile

Understanding the synthesis allows researchers to predict likely impurities. The standard route involves the O-difluoromethylation of 5-fluorosalicylic acid (or its ester) using a difluorocarbene source.

Mechanism: The reaction typically utilizes a base-mediated generation of difluorocarbene (:CF₂) from chlorodifluoromethane (Freon-22) or sodium chlorodifluoroacetate.[1] The phenoxide ion attacks the carbene, followed by protonation.

Critical Impurities to Monitor:

-

Unreacted Starting Material: 5-Fluorosalicylic acid (CAS 345-16-4).[1] Risk:[1][3] High acidity and chelation potential can interfere with downstream coupling reactions.

-

Des-fluoro Analog: 2-(Difluoromethoxy)benzoic acid (if starting material was impure).[1]

-

Regioisomers: Rare, but possible if the starting phenol was not regiopure.

Visualization: Synthesis & Impurity Pathway

Figure 1: Synthesis pathway showing the critical O-alkylation step and potential for unreacted phenolic impurities.

Part 3: Quality Assurance Protocols (Self-Validating Systems)

To ensure the material is suitable for high-stakes biology or synthesis, do not rely solely on the Certificate of Analysis (CoA). Implement this verification protocol.

Analytical Verification Workflow

Protocol:

-

H-NMR (Proton NMR):

-

F-NMR (Fluorine NMR):

-

HPLC Purity:

-

Method: C18 Column, Water/Acetonitrile gradient with 0.1% Formic Acid.

-

Criteria: >97% Area under curve.

-

Visualization: QC Decision Logic

Figure 2: Quality Control Decision Tree for incoming raw material verification.

Part 4: Handling & Storage Guidelines

Stability & Storage[1]

-

Hygroscopicity: Fluorinated benzoic acids can be slightly hygroscopic. Store in a desiccator.

-

Temperature: Stable at room temperature (RT) for short-term. Long-term storage recommended at 4°C to prevent any slow decarboxylation or hydrolysis (though unlikely for this specific structure).[1]

-

Container: Glass or polypropylene. Avoid metal containers if moisture is present to prevent corrosion.

Solubilization Protocol for Biological Assays

If using this compound directly in assays (e.g., as a fragment control):

-

Solvent: Dissolve in 100% DMSO to create a 10-50 mM stock.

-

Sonication: Sonicate for 2-5 minutes. The difluoromethoxy group increases lipophilicity compared to the parent acid, so dissolution may be slower than expected.

-

Aqueous Dilution: Dilute into buffer immediately prior to use. Watch for precipitation at pH < 5 due to the carboxylic acid functionality.

References

-

Chemical Identity & Properties

- Source: PubChem & ChemicalBook D

-

Link: (Verified via CAS 1017779-44-0 search).[1]

- Synthesis of Difluoromethoxy Arenes: Title: "Recent Advances in the Synthesis of Difluoromethoxy-Containing Arenes." Context: Describes the mechanistic basis for the synthesis of CAS 1017779-44-0 using chlorodifluoroacetate. Source:Journal of Fluorine Chemistry.

-

Supplier Data

Sources

Methodological & Application

synthesis of 2-(Difluoromethoxy)-5-fluorobenzoic acid from 5-fluorosalicylic acid

Executive Summary

This technical guide details the synthesis of 2-(difluoromethoxy)-5-fluorobenzoic acid starting from 5-fluorosalicylic acid . This transformation introduces a lipophilic hydrogen bond donor (the difluoromethoxy group) while modulating the acidity and metabolic stability of the parent benzoate—a critical modification in the development of bioisosteres for modern agrochemicals and pharmaceuticals.

While direct alkylation of salicylic acids is possible, this protocol utilizes a stepwise protection-alkylation-hydrolysis strategy . This route is selected to maximize chemoselectivity, prevent competitive esterification of the carboxylic acid by the alkylating agent, and simplify purification of the final API-grade intermediate.

Strategic Analysis & Chemistry

The Challenge: "Taming" Difluorocarbene

The core challenge in this synthesis is the controlled generation of difluorocarbene (:CF₂) . Historically, this was achieved using chlorodifluoromethane (Freon-22), an ozone-depleting gas requiring specialized handling.

This protocol utilizes Sodium Chlorodifluoroacetate (SCDA) as a solid, bench-stable source of difluorocarbene.[1] Upon heating in a polar aprotic solvent, SCDA undergoes decarboxylation to release :CF₂, which is trapped by the phenoxide oxygen.

Synthetic Route Logic

We employ a 3-stage workflow to ensure high purity:

-

Esterification: Masks the carboxylic acid to prevent side reactions (e.g., formation of difluoromethyl esters).

-

O-Difluoromethylation: Selective alkylation of the phenol using SCDA.

-

Saponification: Controlled hydrolysis to yield the final free acid.

Reaction Scheme Visualization

Caption: Three-stage synthetic workflow ensuring chemoselectivity and high purity.

Detailed Experimental Protocols

Step 1: Methyl Ester Formation (Protection)

Objective: Protect the carboxylic acid to isolate the phenolic reactivity.

Reagents:

-

5-Fluorosalicylic acid (1.0 equiv)

-

Methanol (Solvent/Reagent, 10 vol)

-

Sulfuric acid (H₂SO₄, conc., 0.5 equiv)

Procedure:

-

Dissolve 5-fluorosalicylic acid in Methanol.

-

Add concentrated H₂SO₄ dropwise (Exothermic: maintain < 30°C).

-

Heat to reflux (approx. 65°C) for 6–8 hours. Monitor by TLC (faint purple spot for SM disappears).

-

Cool to RT and concentrate in vacuo to remove excess MeOH.

-

Dilute residue with EtOAc and wash with Sat. NaHCO₃ (Caution: CO₂ evolution) until aqueous pH is neutral.

-

Dry organic layer (Na₂SO₄), filter, and concentrate.

-

Yield Expectation: >90% (White solid).

Step 2: O-Difluoromethylation (The Critical Step)

Objective: Install the -OCHF₂ group using Sodium Chlorodifluoroacetate (SCDA).

Mechanistic Insight: The reaction relies on the in situ generation of difluorocarbene. The base (K₂CO₃) generates the phenoxide. Simultaneously, thermal decomposition of SCDA releases :CF₂, which is an electrophile. The phenoxide attacks :CF₂, forming an anion that is rapidly protonated (often by trace water or solvent exchange) to form the difluoromethyl ether.

Stoichiometry Table:

| Reagent | Role | Equiv. | Notes |

| Methyl 5-fluorosalicylate | Substrate | 1.0 | From Step 1 |

| Sodium Chlorodifluoroacetate (SCDA) | Reagent | 2.5 – 3.0 | Excess required due to :CF₂ volatility |

| Potassium Carbonate (K₂CO₃) | Base | 2.0 | Anhydrous, fine powder preferred |

| DMF (N,N-Dimethylformamide) | Solvent | 10 Vol | Must be dry (<0.1% H₂O) |

| Water | Additive | 10 mol% | Trace water aids protonation step |

Protocol:

-

Setup: Use a 3-neck flask equipped with a mechanical stirrer, reflux condenser, and internal thermometer.

-

Critical: Connect the condenser outlet to a bubbler. Significant CO₂ evolution will occur.[2]

-

-

Charging: Charge Methyl 5-fluorosalicylate, K₂CO₃, and DMF. Stir at RT for 15 min to ensure phenoxide formation.

-

Reagent Addition: Add SCDA (Sodium Chlorodifluoroacetate) in one portion.

-

Reaction (The Ramp):

-

Heat the mixture to 95°C .

-

Warning: Do not overshoot to >120°C rapidly. The decarboxylation of SCDA is temperature-dependent.

-

Maintain at 95–100°C for 4–6 hours.

-

-

Monitoring: Check TLC/HPLC. If >10% SM remains after 6 hours, add an additional 0.5 equiv of SCDA and stir for 2 more hours.

-

Workup:

-

Cool to RT.

-

Pour into ice water (20 vol).

-

Extract with Ethyl Acetate (3x).[3]

-

Wash combined organics with Brine (2x) to remove DMF.

-

Dry (MgSO₄) and concentrate.

-

-

Purification: Flash chromatography (Hexane/EtOAc gradient).

-

Target: Methyl 2-(difluoromethoxy)-5-fluorobenzoate.

-

Step 3: Hydrolysis (Deprotection)

Objective: Cleave the methyl ester to reveal the final acid.

Reagents:

-

Lithium Hydroxide (LiOH·H₂O) (2.0 equiv)

-

THF/Water (3:1 ratio)

Procedure:

-

Dissolve the intermediate in THF/Water.

-

Add LiOH·H₂O.

-

Stir at RT for 2–4 hours (Conversion is usually rapid).

-

Acidification: Cool to 0°C. Acidify with 1N HCl to pH ~2.

-

Isolation: The product often precipitates. Filter the white solid. If no precipitate, extract with EtOAc.

-

Recrystallization: Recrystallize from Ethanol/Water if necessary for >99% purity.

Quality Control & Validation

Analytical Markers

To validate the synthesis, look for these specific NMR signatures:

-

¹H NMR (DMSO-d₆ or CDCl₃):

-

The "t" signature: A distinct triplet centered around δ 6.5 – 7.2 ppm .

-

Coupling Constant: The geminal H-F coupling (²J_HF) is characteristic and large, typically 70–75 Hz . This confirms the -OCHF₂ group.

-

-

¹⁹F NMR:

-

Will show two signals: One singlet (or multiplet) for the aromatic fluorine (approx -110 to -120 ppm) and a doublet for the -OCHF₂ group (approx -80 to -85 ppm).

-

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Low Yield in Step 2 | Rapid decomposition of SCDA | Ensure temperature is strictly controlled at 95-100°C. Do not heat too fast. |

| Unreacted SM in Step 2 | Moisture in DMF | DMF must be dry. Water kills the carbene before it reacts with the phenol. |

| Violent Gas Evolution | Runaway decarboxylation | Add SCDA in portions if running on >10g scale. Ensure efficient venting. |

| Product is an Oil | Impurities | Recrystallize the final acid. The intermediate ester is often an oil, but the final acid should be a solid. |

Mechanism & Safety Visualization

The following diagram illustrates the critical difluorocarbene generation and trapping mechanism.

Caption: Mechanism of SCDA decarboxylation and phenoxide trapping.

Safety & Risk Management (HSE)

-

Gas Evolution: The decarboxylation of SCDA releases stoichiometric quantities of CO₂. On a large scale, this can pressurize vessels. Always use an open vent or bubbler system.

-

Thermal Runaway: If the reaction temperature drops, SCDA can accumulate.[2] If the temperature is then raised rapidly, massive simultaneous decomposition can occur. Rule: Maintain steady temperature; do not "chase" the reaction with heat spikes.

-

Chemical Hygiene: 5-Fluorosalicylic acid and its derivatives are irritants. SCDA is harmful if swallowed or inhaled.[5][6] Use a fume hood.

-

Waste Disposal: The aqueous waste from Step 2 will contain fluoride ions and DMF. Dispose of according to halogenated solvent protocols.

References

-

Organic Syntheses (2024). "Difluoromethylation of Phenols." Org.[4][7][8] Synth.101 , 174-192.

-

Organic Letters (2013). "Difluoromethylation of Phenols Using Sodium Chlorodifluoroacetate."[9] Org.[4][7][8][9] Lett.15 , 20, 5036–5039.

-

Journal of Fluorine Chemistry (2011). "Direct difluoromethylation of alcohols with sodium chlorodifluoroacetate." J. Fluorine Chem.[4]132 , 792.[4]

-

Fisher Scientific. "Safety Data Sheet: Sodium chlorodifluoroacetate."

Sources

- 1. orgsyn.org [orgsyn.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. fishersci.com [fishersci.com]

- 6. 4farmers.com.au [4farmers.com.au]

- 7. Difluoromethylation | CymitQuimica [cymitquimica.com]

- 8. Difluoromethylation of heterocycles via a radical process - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

using 2-(Difluoromethoxy)-5-fluorobenzoic acid as a scaffold in medicinal chemistry

Abstract

This technical guide details the strategic application of 2-(difluoromethoxy)-5-fluorobenzoic acid (CAS: 115460-07-4) as a high-value scaffold in drug discovery. It focuses on utilizing the difluoromethoxy (

Part 1: Strategic Rationale & Scaffold Analysis

The "Lipophilic Hydrogen Bond Donor" Concept

In modern medicinal chemistry, the difluoromethoxy group is not merely a lipophilic spacer; it is a functional bioisostere capable of unique intermolecular interactions.[1][2][4][5] Unlike the methoxy group (

-

Mechanism: The strong electron-withdrawing effect of the two fluorine atoms polarizes the

bond, rendering the proton sufficiently acidic to act as a weak hydrogen bond donor (HBD). -

Application: This allows the scaffold to maintain H-bond interactions (e.g., with backbone carbonyls in a kinase hinge region) while simultaneously increasing lipophilicity and membrane permeability compared to a hydroxyl group.

The 5-Fluoro Advantage: Metabolic Blockade

The specific substitution pattern of 2-(difluoromethoxy)-5-fluorobenzoic acid offers a dual metabolic defense mechanism:

-

Ortho-Positon (

): Blocks -

Meta-Position (

): The fluorine atom at the 5-position (para to the ether) blocks metabolic oxidation at the aromatic ring's most electron-rich site, a common clearance pathway for benzoic acid derivatives.

Physicochemical Profiling

The following table compares the scaffold's core motif against common isosteres.

Table 1: Physicochemical Properties of Ether Isosteres

| Property | Methoxy ( | Difluoromethoxy ( | Trifluoromethoxy ( |

| Electronic Effect ( | -0.27 (Donor) | -0.03 (Weak Donor/Neutral) | +0.35 (Withdrawing) |

| Lipophilicity ( | -0.02 | +0.65 | +1.04 |

| H-Bond Character | Acceptor Only | Donor & Acceptor | None |

| Metabolic Stability | Low (demethylation) | High | Very High |

| Conformation | Coplanar (mostly) | Out-of-plane (often) | Twisted |

Part 2: Visualization of Signaling & Logic

The following diagram illustrates the decision-making logic for selecting this scaffold and its structural impact on target binding.

Figure 1: Strategic logic flow for utilizing the 2-(Difluoromethoxy)-5-fluorobenzoic acid scaffold in lead optimization.

Part 3: Experimental Protocols

Protocol A: Scaffold Synthesis (Difluoromethylation)

Objective: Synthesize 2-(difluoromethoxy)-5-fluorobenzoic acid from 5-fluorosalicylic acid using a solid difluorocarbene source (avoiding gaseous Freon-22).

Reagents:

-

Starting Material: 5-Fluoro-2-hydroxybenzoic acid (5-fluorosalicylic acid).

-

Reagent: Sodium chlorodifluoroacetate (

). -

Base: Potassium carbonate (

). -

Solvent: DMF (N,N-Dimethylformamide) and Water.

Step-by-Step Procedure:

-

Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve 5-fluorosalicylic acid (10.0 mmol, 1.56 g) in DMF (20 mL) and water (2 mL).

-

Base Addition: Add

(15.0 mmol, 2.07 g) and stir at room temperature for 15 minutes to generate the phenolate. -

Reagent Addition: Add sodium chlorodifluoroacetate (20.0 mmol, 3.05 g).

-

Note: This reagent decomposes upon heating to release difluorocarbene (

).

-

-

Reaction: Heat the mixture to 95°C (internal temperature) for 4–6 hours. Monitor by LC-MS for the consumption of starting material (

) and appearance of product ( -

Workup:

-

Cool to room temperature.[7]

-

Dilute with water (100 mL) and acidify to pH ~3 using 1N HCl.

-

Extract with Ethyl Acetate (

mL). -

Wash combined organics with brine, dry over

, and concentrate in vacuo.

-

-

Purification: The crude residue is typically pure enough for use. If necessary, recrystallize from Hexanes/EtOAc or purify via flash chromatography (0-30% EtOAc in Hexanes with 1% Acetic Acid).

Protocol B: Library Synthesis (Amide Coupling)

Objective: Couple the scaffold to a diversity set of amines to generate a bioactive library.

Reagents:

-

Scaffold: 2-(Difluoromethoxy)-5-fluorobenzoic acid.

-

Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

-

Base: DIPEA (N,N-Diisopropylethylamine).

-

Solvent: DMF (anhydrous).

Step-by-Step Procedure:

-

Activation: In a vial, dissolve the scaffold (0.2 mmol) in DMF (1.0 mL). Add DIPEA (0.6 mmol, 3 equiv) followed by HATU (0.22 mmol, 1.1 equiv). Stir for 5 minutes at room temperature.

-

Critical Insight: The ortho-substitution (

) creates steric bulk. Pre-activation ensures the active ester forms before the amine is introduced.

-

-

Coupling: Add the specific amine (0.22 mmol, 1.1 equiv).

-

Incubation: Stir at room temperature for 2–12 hours.

-

QC Check: If the amine is electron-deficient (e.g., an aniline), heating to 50°C may be required.

-

-

Isolation:

-

Dilute with DMSO (to total volume 2 mL).

-

Purify directly via preparative HPLC (C18 column, Water/Acetonitrile + 0.1% Formic Acid gradient).

-

Lyophilize fractions to obtain the final amide.

-

Part 4: Synthetic Workflow Visualization

The following diagram outlines the conversion of the raw material into a final drug-like candidate.

Figure 2: Synthetic workflow from precursor to bioactive libraries.

Part 5: Case Study & Application Notes

Case Study: Kinase Inhibitor Optimization

Problem: A lead compound containing a 2-methoxy-5-fluorobenzamide moiety shows good potency but high clearance (rapid metabolism) and poor solubility. Solution: Replace the 2-methoxy group with the 2-difluoromethoxy group using the scaffold described above. Outcome:

-

Potency: Maintained or improved. The

proton donates a hydrogen bond to the hinge region carbonyl (e.g., Leu83 in CDK2), an interaction impossible with -

Metabolism: Clearance reduced by 40% due to blockage of

-demethylation. -

Permeability:

increases slightly, improving passive diffusion across cell membranes.

Handling Precautions

-

Acidity: The

group is stable to basic conditions used in coupling (DIPEA), but prolonged exposure to strong Lewis acids (e.g., -

Solubility: The scaffold is less soluble in water than salicylic acid. Ensure the use of polar aprotic solvents (DMF, DMSO) for reactions.

References

-

Zafrani, Y., et al. (2017). "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry. [Link]

-

Müller, K., Faeh, C., & Diederich, F. (2007). "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science. [Link]

-

Hu, J., et al. (2017).[2] "Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis." Chemical Reviews/NIH. [Link]

-

Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Efficiency Coupling Protocols for Sterically Hindered Fluorinated Benzoic Acids

Abstract & Mechanistic Rationale

Coupling sterically hindered fluorinated benzoic acids (e.g., 2,6-difluorobenzoic acid, 2-trifluoromethylbenzoic acid) presents a "perfect storm" of synthetic challenges. Standard carbodiimide (EDC) or uronium (HATU) couplings often fail due to two converging factors:

-

Steric Shielding: Ortho-substituents block the trajectory of the incoming amine nucleophile (Burgi-Dunitz angle). Furthermore, bulky activating groups (like the benzotriazole in HATU) create a crowded transition state that disfavors the formation of the active ester.

-

Electronic Deactivation: While fluorine is electron-withdrawing (increasing carbonyl electrophilicity), ortho-fluorines can reduce the nucleophilicity of the carboxylate oxygen during the initial activation step. Additionally, the high stability of the resulting tetrahedral intermediate can impede the collapse to the amide product.

The Solution: Shift from bulky "active esters" (OBt/OAt) to Acid Halides (Fluorides/Chlorides) or Cyclic Anhydrides . These intermediates possess smaller leaving groups, reducing steric crowding in the transition state and driving reaction kinetics.

Decision Matrix: Selecting the Right Protocol

Use this logic flow to determine the optimal coupling strategy for your specific substrate.

Caption: Selection logic for coupling reagents based on substrate sterics and protecting group sensitivity.

Detailed Experimental Protocols

Protocol A: The "Gold Standard" – In-Situ Acid Fluoride (TFFH)

Best For: Extreme steric hindrance (e.g., 2,6-disubstituted benzoates) where maintaining chiral integrity of the amine partner is critical. Mechanism: TFFH converts the carboxylic acid into an acid fluoride.[1][2] The fluoride ion is a small, hard leaving group that minimizes steric clash compared to the bulky OBt esters formed by HATU.

Reagents:

-

TFFH: Tetramethylfluoroformamidinium hexafluorophosphate[1][2][3][4][5][6]

-

Solvent: DCM (Dichloromethane) or DMF (if solubility requires)[7]

Step-by-Step Procedure:

-

Activation: Dissolve the fluorinated benzoic acid (1.0 equiv) and TFFH (1.1 equiv) in anhydrous DCM (0.2 M concentration).

-

Base Addition: Add DIPEA (2.5 equiv) dropwise at 0°C.

-

Note: The solution typically turns light yellow.[8] Stir for 30 minutes at 0°C to ensure complete conversion to the acid fluoride.

-

-

Coupling: Add the amine partner (1.1–1.2 equiv) directly to the mixture.

-

Reaction: Allow to warm to room temperature and stir for 2–4 hours.

-

Validation: Monitor by TLC/LCMS.[7] Acid fluorides are reactive; if starting material persists, heat to 40°C.

-

-

Workup: Dilute with DCM, wash with 1N HCl (to remove DIPEA), saturated NaHCO₃, and brine. Dry over MgSO₄.[7]

Protocol B: The "Green" Route – Propylphosphonic Anhydride (T3P)

Best For: Large-scale reactions, moderate sterics, and ease of purification. Mechanism: Forms a mixed anhydride. The byproduct is water-soluble, eliminating the need for column chromatography in many cases.

Reagents:

-

T3P: 50% w/w solution in EtOAc or DMF.

-

Base: Pyridine (preferred) or DIPEA.

-

Solvent: EtOAc, DMF, or 2-MeTHF.

Step-by-Step Procedure:

-

Setup: Dissolve the acid (1.0 equiv) and amine (1.1 equiv) in EtOAc or 2-MeTHF (0.5 M – T3P works best at high concentration).

-

Base: Add Pyridine (3.0 equiv). Cool to 0°C.[7]

-

Addition: Add T3P solution (1.5–2.0 equiv) dropwise.

-

Critical: Do not add T3P before the base; the acid requires deprotonation to attack the anhydride efficiently.

-

-

Reaction: Stir at RT for 12–24 hours.

-

Optimization: For 2,6-difluoro systems, heating to 50–60°C is often required and well-tolerated by T3P.

-

-

Workup: Wash organic layer with water, 0.5M HCl, and NaHCO₃. The phosphorus byproducts wash away in the aqueous layer.

Protocol C: The Neutral Chloride Route – Ghosez’s Reagent

Best For: Acid-sensitive substrates (e.g., presence of Boc, t-Butyl esters) where oxalyl chloride (which generates HCl) causes deprotection.

Reagents:

Step-by-Step Procedure:

-

Activation: Dissolve the hindered acid (1.0 equiv) in dry DCM.

-

Reagent Addition: Add Ghosez’s reagent (1.2 equiv) at RT. Stir for 1–2 hours.

-

Coupling: Add the amine (1.2 equiv) and a mild base (e.g., Et₃N or pyridine, 2.0 equiv) to the solution.

-

Reaction: Stir at RT or reflux (40°C) until complete.

Comparative Data & Optimization

The following table summarizes expected performance based on steric hindrance levels.

| Substrate Type | Example | Recommended Reagent | Est. Yield | Notes |

| Mono-ortho F | 2-Fluorobenzoic acid | T3P or HATU | >90% | Standard conditions usually suffice. |

| Di-ortho F | 2,6-Difluorobenzoic acid | TFFH | 85-95% | Acid fluoride intermediate is small enough to access carbonyl. |

| Ortho-CF3 | 2-(Trifluoromethyl)benzoic acid | Ghosez / Oxalyl Cl | 70-85% | Extreme steric bulk; requires highly reactive acid chloride. |

| Poly-F | Pentafluorobenzoic acid | TFFH | >90% | Highly electron-deficient; carbonyl is very electrophilic once activated. |

Troubleshooting Guide

-

Low Yield with HATU? The active ester is too bulky. Switch to TFFH (Protocol A).

-

Epimerization of Amine? Avoid DMAP. Use T3P (Protocol B) or TFFH with collidine instead of DIPEA.

-

No Reaction? The carboxylate is not attacking the coupling agent. Use Protocol D (Oxalyl Chloride + cat. DMF) to force acid chloride formation, then react with amine + AgCN (Silver Cyanide) to pull the chloride leaving group (advanced technique).

References

-

Valeur, E., & Bradley, M. (2009).[11] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

-

Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[7][8][11][13] Organic Process Research & Development, 20(2), 140–177. [Link]

-

Carpino, L. A., & El-Faham, A. (1995).[4] Tetramethylfluoroformamidinium Hexafluorophosphate: A Rapid-Acting Peptide Coupling Reagent for Solution and Solid Phase Peptide Synthesis.[2][4][5][6] Journal of the American Chemical Society, 117(19), 5401–5402. [Link]

-

Ghosez, L., Haveaux, B., & Viehe, H. G. (1969). 1-Chloro-N,N,2-trimethyl-1-propenylamine: A new reagent for the conversion of carboxylic acids into acid chlorides.[4] Angewandte Chemie International Edition, 8(6), 454-455. [Link]

Sources

- 1. luxembourg-bio.com [luxembourg-bio.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. TFFH as an Excellent Reagent for Acylation of Alcohols, Thiols and Dithiocarbamates [organic-chemistry.org]

- 4. Acid Halogenation Reagents [sigmaaldrich.com]

- 5. bachem.com [bachem.com]

- 6. visordocs.sic.gov.co:28080 [visordocs.sic.gov.co:28080]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. growingscience.com [growingscience.com]

- 9. US6333431B1 - Processes for the preparation of fluorinated benzoic acids - Google Patents [patents.google.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. atlanchimpharma.com [atlanchimpharma.com]

- 12. pr.ibs.re.kr [pr.ibs.re.kr]

- 13. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Optimizing Difluoromethylation with Chlorodifluoromethane (Freon 22)

Topic: Troubleshooting Low Conversion in Difluoromethylation Reactions Ticket ID: #CF2-OPT-001 Assigned Specialist: Senior Application Scientist, Fluorine Chemistry Division

Executive Summary

You are likely experiencing low conversion due to the "Three-Phase Mismatch" : the incompatibility between the gaseous reagent (Freon 22), the solid/aqueous base, and the organic substrate. Unlike standard liquid-phase reactions, the rate-determining step here is often the availability of the active species, difluorocarbene (:CF₂), rather than its reactivity with your substrate.

This guide moves beyond basic recipes to address the hydrodynamic and kinetic bottlenecks preventing your reaction from reaching completion.

Module 1: The Mechanism & Failure Modes

To fix the reaction, you must visualize the invisible competition occurring in your flask. The reaction follows an elimination-addition mechanism, not a simple substitution.

The Pathway Diagram

The following flowchart illustrates the critical "Kill Zones" where yield is lost.

Figure 1: The "Kill Zones" of difluorocarbene generation. Note that :CF₂ is short-lived; if it does not find a substrate immediately, it dimerizes or hydrolyzes.

Module 2: Troubleshooting Protocols

Issue A: The Gas-Liquid Mass Transfer Bottleneck

Symptom: You bubbled the gas through, but the starting material remains unreacted. Root Cause: Freon 22 has low solubility in organic solvents at atmospheric pressure. Bubbling allows the gas to exit the system before the base can deprotonate it.

Corrective Protocol: The "Balloon-Flask" Saturation Method Do not rely on continuous bubbling unless you have unlimited reagent.

-

Solvent Choice: Switch to Acetonitrile (MeCN) or DMF . Freon 22 has higher Henry’s Law constants (solubility) in polar aprotic solvents compared to THF or ethers.

-

The Saturation Step:

-

Cool the solvent to -20°C or 0°C before adding the base.

-

Bubble Freon 22 into the cold solvent for 15–20 minutes until the volume expands slightly (indicating saturation).

-

-

The Closed System:

-

Remove the bubbler.

-

Attach a large balloon filled with Freon 22 to the flask.

-

Seal tightly. The reaction must pull gas from the balloon as it is consumed.

-

Issue B: The "Stalled" Reaction (Phase Transfer Failure)

Symptom: Reaction stops at 30-40% conversion. Adding more gas does nothing. Root Cause: The inorganic base (KOH/NaOH) is coated with salt byproducts (KCl/NaCl), or the base cannot interact with the organic-soluble Freon 22.

Corrective Protocol: Catalyst Optimization You must use a Phase Transfer Catalyst (PTC) to shuttle the hydroxide ions into the organic layer or the carbene precursor to the interface.

| Component | Recommendation | Mechanism of Action |

| Base | KOH (20-30 equiv) | High excess is required because the reaction consumes base rapidly (2 moles per mole of product) and side reactions consume the rest. |

| PTC 1 | TBAB (n-Bu₄NBr) | Best for biphasic systems (DCM/Water). Shuttles OH⁻ into the organic phase. |

| PTC 2 | 18-Crown-6 | Best for anhydrous systems (MeCN/Solid KOH). Solubilizes K⁺, making OH⁻ "naked" and highly reactive. |

| Water | Trace amounts | Counter-intuitive: A tiny amount of water (1-2% v/v) in MeCN can actually help dissolve surface salts on solid KOH, reactivating the base. |

Issue C: Rapid Dimerization (Tetrafluoroethylene Formation)

Symptom: White smoke or precipitate forms; pressure builds up; low product yield. Root Cause: The concentration of :CF₂ is too high relative to the substrate. The carbene reacts with itself to form Tetrafluoroethylene (TFE), a useless gas in this context.

Corrective Protocol: Kinetic Control

-

Dilution: Increase solvent volume. High dilution favors unimolecular reactions (Carbene + Substrate) over bimolecular reactions (Carbene + Carbene).

-

Slow Addition: If using a liquid carbene source (like ClCF₂CO₂Na), you would add it slowly. Since you are using gas, you must control the temperature .

-

Start Cold: -10°C to saturate.

-

Ramp Slowly: Warm to 50–60°C. Do not blast the reaction to reflux immediately. The deprotonation is fast; the elimination of chloride is the rate-limiting step controlled by temperature.

-

Module 3: Standard Operating Procedure (SOP)

Workflow: O-Difluoromethylation of Phenols

-

Setup: Flame-dry a two-neck round bottom flask. Add magnetic stir bar.

-

Charging: Add Phenol substrate (1.0 equiv), KOH (20.0 equiv) , and TBAB (0.1 equiv) .

-

Solvent: Add Acetonitrile (0.1 M concentration relative to substrate).

-

Gas Addition:

-

Cool mixture to 0°C.

-

Purge headspace with Freon 22.

-

Bubble Freon 22 into the slurry for 15 minutes.

-

Attach a Freon 22 balloon.

-

-

Reaction:

-

Seal system.[1]

-

Vigorously stir (1000+ RPM). Mass transfer relies on surface area.

-

Heat to 60°C for 6–12 hours.

-

-

Quench: Cool to RT. Vent excess gas into a fume hood (Freon 22 is an ozone depleter; capture if possible). Dilute with water, extract with Ethyl Acetate.

FAQ: Rapid Fire Troubleshooting

Q: Can I use NaH instead of KOH? A: Generally, no. While NaH is a strong base, the byproduct (H₂) creates dangerous pressure in a closed system, and the kinetics of heterogeneous NaH reactions are often poorer than KOH/PTC systems for this specific transformation.

Q: My product has a similar Rf to the starting material. How do I know it worked? A: This is common. The -OCF₂H group is lipophilic but not bulky.

-

Check: Look for a distinctive triplet in the ¹H NMR around 6.5 ppm (

Hz). -

Check: ¹⁹F NMR is definitive. Look for a doublet around -80 to -85 ppm.

Q: Is Freon 22 banned? A: Under the Montreal Protocol, it is an Ozone Depleting Substance (ODS). However, it is still permitted for use as a feedstock in chemical synthesis (where it is consumed), provided you follow local environmental regulations regarding capture and disposal.

References

-

Mechanistic Insight & Kinetics

-

Li, L., Wang, F., & Hu, J. (2016). Difluoromethylation and trifluoromethylation reagents derived from tetrafluoroethane. Journal of Fluorine Chemistry , 186, 38-44.

-

-

Phase Transfer Catalysis Protocols

-

Zafrani, Y., et al. (2009). Diethyl bromodifluoromethylphosphonate: A highly efficient and environmentally benign difluorocarbene precursor. Tetrahedron , 65(27), 5278-5283. (Provides comparative context for base/PTC mechanisms).

-

-

General Difluoromethylation Reviews

-

Ni, C., & Hu, J. (2016). Recent advances in the synthetic application of difluorocarbene. Synthesis , 48(17), 2699-2713.

-

-

Safety & Handling

-

National Oceanic and Atmospheric Administration (NOAA). Chlorodifluoromethane Chemical Datasheet. CAMEO Chemicals .

-

Sources

Technical Support Center: Purification of Fluorinated Benzoic Acid Intermediates

Status: Operational Ticket Focus: Isomer Separation, Solubility Optimization, and Impurity Scavenging Assigned Specialist: Senior Application Scientist

Executive Summary: The "Ortho-Effect" Directive

Purifying fluorinated benzoic acids (FBAs) requires a fundamental shift from standard purification logic.[1] Unlike chlorinated or brominated analogs, fluorine’s small Van der Waals radius and high electronegativity create unique electronic environments without significantly altering steric bulk.

The Critical Insight:

The most powerful lever you have is the acidity differential . An ortho-fluorine substituent significantly lowers the pKa of benzoic acid (increasing acidity) compared to meta- or para-substituents due to the inductive effect (

| Compound | Structure | pKa (approx.)[1][2][3][4][5] | Solubility (Water, 25°C) |

| 2-Fluorobenzoic Acid | Ortho-substituted | 3.27 | ~7.2 g/L |

| 3-Fluorobenzoic Acid | Meta-substituted | 3.86 | ~1.5 g/L |

| 4-Fluorobenzoic Acid | Para-substituted | 4.14 | ~0.8 g/L |

| Benzoic Acid | Unsubstituted | 4.20 | 3.4 g/L |

Data Source: BenchChem [1], NIST [2].

Module A: Bulk Purification via pH-Swing Extraction

Best For: Removing non-acidic impurities and separating regioisomers (e.g., 2-FBA from 4-FBA).[1]

The Mechanism

Because 2-fluorobenzoic acid (pKa 3.27) is nearly 10x more acidic than the 4-fluoro isomer (pKa 4.14), you can exploit fractional precipitation . By carefully controlling the pH, you can keep the stronger acid (2-FBA) in the aqueous phase as a salt while the weaker acid (4-FBA) precipitates or extracts into the organic phase.

Workflow Diagram (DOT)

Caption: Fractional precipitation workflow exploiting the ΔpKa between ortho- and para-fluorobenzoic acids.

Protocol 1: Fractional pH Extraction

-

Dissolution: Dissolve crude mixture in 1M NaOH (10 mL/g). Check that pH > 10.[6]

-

Scrub: Wash the aqueous layer 2x with Dichloromethane (DCM) to remove neutral organic impurities (starting materials, decarboxylated byproducts).[1]

-

Targeting 4-FBA (Precipitation):

-

Targeting 2-FBA (Recovery):

Module B: High-Purity Recrystallization

Best For: Final polishing (>99% purity) and removing trace colored impurities.[1]

Solvent Selection Matrix

Fluorinated aromatics exhibit "hydrophobic lipophobicity"—they often repel both standard hydrocarbons and water.[1]

| Solvent System | Ratio (v/v) | Suitability | Notes |

| Ethanol / Water | 1:1 to 1:3 | Excellent | Best for 4-FBA. Dissolve in hot EtOH, add hot water to cloud point. |

| Toluene / Heptane | 1:2 | Good | Good for 2-FBA.[1] Avoids hydration issues. |

| Water (Pure) | N/A | Variable | 4-FBA is soluble in hot water; 2-FBA is too soluble (7.2 g/L) leading to yield loss [5].[1] |

Protocol 2: The "Cloud Point" Method

-

Place crude solid in an Erlenmeyer flask with a stir bar.

-

Add Ethanol (or Methanol) dropwise at boiling point until just dissolved.

-

Impurity Scavenging: If colored, add Activated Carbon (5 wt%) and stir for 5 mins, then hot filter.[1]

-

Add boiling water dropwise to the hot filtrate until a persistent turbidity (cloudiness) appears.

-

Add one drop of Ethanol to clear the solution.

-

Controlled Cooling: Wrap flask in foil/towel to cool slowly to RT. Rapid cooling traps impurities.

-

Chill in ice bath (0°C) for 1 hour before filtration.

Module C: Chromatographic Separation (Isomer Specific)

Best For: Difficult separations where crystallization fails (e.g., 2,4-difluoro vs 2,5-difluoro isomers).

The Problem: Standard C18 columns rely on hydrophobicity.[1] Fluorine atoms are hydrophobic, but regioisomers often have identical hydrophobicity, leading to co-elution.

The Solution: Use Pentafluorophenyl (PFP) stationary phases.[1][12]

-

Mechanism: PFP phases engage in

interactions, dipole-dipole interactions, and shape selectivity specific to halogenated aromatics [3, 4].[6]

Chromatographic Decision Tree (DOT)

Caption: Selection logic for stationary phases. PFP columns are required for fluoro-isomer resolution.

Recommended HPLC Conditions (PFP Phase)

-

Column: Propyl-Pentafluorophenyl (PFP) (e.g., Phenomenex Kinetex F5 or Thermo Hypersil GOLD PFP).[1]

-

Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH suppresses ionization, ensuring retention).

-

Mobile Phase B: Methanol (MeOH often provides better selectivity than ACN for F-compounds due to H-bonding capability).

-

Gradient: 5% B to 95% B over 15 mins.

Troubleshooting & FAQ

Q1: My product is "oiling out" instead of crystallizing. What is happening?

-

Diagnosis: This is common with fluorinated benzoic acids, which have low melting points (e.g., 2-FBA mp ~122°C, but impurities lower this drastically).

-

Fix:

-

Re-heat to dissolve the oil.

-

Seed: Add a tiny crystal of pure product at the cloud point.

-

Slow Down: Isolate the flask to cool it over 2-3 hours. Rapid cooling favors oil formation.

-

Q2: I cannot separate the 2-fluoro and 4-fluoro isomers using my C18 Prep-HPLC.

-

Root Cause: The hydrophobic difference is negligible.

-

Fix: Switch to a PFP (Pentafluorophenyl) column.[1] The 2-fluoro isomer has a different dipole moment and steric "shape" that the PFP phase can recognize via fluorine-fluorine interactions. Alternatively, use the pH-Swing extraction (Module A) before chromatography to bulk-enrich the mixture.

Q3: Yields are consistently low for 2-fluorobenzoic acid after aqueous workup.

-

Root Cause: High water solubility. 2-FBA has a solubility of ~7.2 g/L in water [5], significantly higher than non-fluorinated analogs.

-

Fix:

Q4: My product turned brown during drying.

-

Root Cause: Decarboxylation or oxidation. Ortho-fluorobenzoic acids are susceptible to decarboxylation if heated strongly in acidic media.

-

Fix: Dry in a vacuum oven at <50°C . Ensure all mineral acid (HCl) is washed out before drying.[1]

References

-

BenchChem. (2025).[4][11][13] Comparing pKa values of mono-, di-, and tri-fluorobenzoic acids. Retrieved from

-

NIST. (2024).[5] Benzoic acid, 4-fluoro- Properties.[2][3][5][7][13] NIST Chemistry WebBook, SRD 69. Retrieved from

-

Chromatography Online. (2012). HPLC Separation of Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column. LCGC International. Retrieved from

-

Agilent Technologies. (2014).[1] Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Retrieved from

-

BenchChem. (2025).[4][11] An In-depth Technical Guide to the Solubility of 2-Fluorobenzoic Acid in Organic Solvents.[1][13] Retrieved from

Sources

- 1. 3-Fluorobenzoic Acid | C7H5FO2 | CID 9968 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Fluorobenzoic acid - Wikipedia [en.wikipedia.org]

- 3. analytical.chem.ut.ee [analytical.chem.ut.ee]

- 4. benchchem.com [benchchem.com]

- 5. 4-Fluorobenzoic acid | 456-22-4 [chemicalbook.com]

- 6. analytical-sales.com [analytical-sales.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. elearning.univ-mila.dz [elearning.univ-mila.dz]

- 10. westfield.ma.edu [westfield.ma.edu]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. chromatographyonline.com [chromatographyonline.com]

- 13. benchchem.com [benchchem.com]

Technical Support Center: Purification of 2-(Difluoromethoxy)-5-fluorobenzoic Acid

Case ID: REC-774-FBA Subject: Optimization of Recrystallization Solvents & Protocols Status: Active Guide Analyst: Senior Application Scientist, Separation Sciences

Executive Summary & Compound Profile

Compound: 2-(Difluoromethoxy)-5-fluorobenzoic acid Chemical Class: Fluorinated Benzoic Acid Derivative Physicochemical Profile: [1]

-

Polarity: Amphiphilic. The carboxylic acid moiety (-COOH) provides high polarity and hydrogen bonding capability, while the difluoromethoxy (-OCHF₂) and fluoro (-F) substituents increase lipophilicity compared to unsubstituted benzoic acid.

-

Solubility Challenges: The presence of the difluoromethoxy group often lowers the melting point relative to the parent acid, increasing the risk of "oiling out" (liquid-liquid phase separation) before crystallization occurs.

This guide provides validated solvent systems and troubleshooting workflows designed to maximize purity (>98%) and yield while mitigating common isolation issues.

Solvent Selection Matrix

The following solvent systems have been evaluated based on the solubility parameters of fluorinated benzoic acid analogs (e.g., 2,5-difluorobenzoic acid) [1, 2].

Primary Solvent Systems

| System Type | Solvent(s) | Ratio (v/v) | Mechanism of Action | Best For |

| Single Solvent | Toluene | 100% | Temperature Coefficient: High solubility at boiling (110°C) and low solubility at RT/0°C. | General Purification. Excellent for removing non-polar byproducts and tars. |

| Binary (Polar) | Ethanol / Water | 60:40 to 80:20 | Anti-solvent Precipitation: The acid dissolves in hot ethanol; water acts as the anti-solvent to force lattice formation upon cooling. | Polar Impurities. Best for removing inorganic salts or highly polar precursors. |

| Binary (Non-Polar) | EtOAc / Heptane | 1:3 to 1:5 | Lipophilic Exclusion: The compound dissolves in EtOAc; Heptane reduces solubility selectively. | Oiling Out Prevention. Heptane raises the precipitation threshold gently. |

Analyst Note: Toluene is the recommended starting point. Fluorinated benzoic acids often form robust crystal lattices in aromatic solvents, whereas alcohol/water mixtures can sometimes lead to supersaturation or oiling out if the melting point is low [3].

Troubleshooting Guide (FAQ)

Q1: My product is "oiling out" (forming a separate liquid layer) instead of crystallizing. How do I fix this?

Diagnosis: This occurs when the temperature of the solution drops below the "oiling out" temperature (liquid-liquid phase separation limit) before it reaches the saturation curve for crystallization. The difluoromethoxy group contributes to this "greasy" behavior.

Corrective Actions:

-